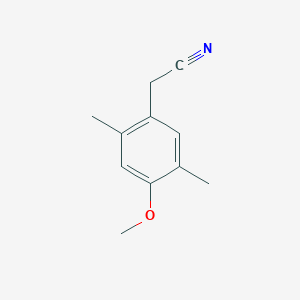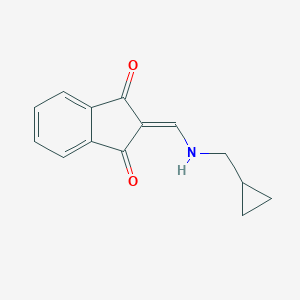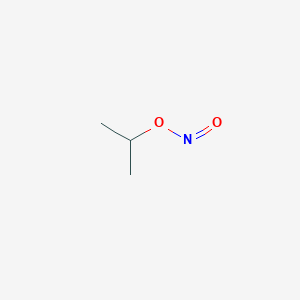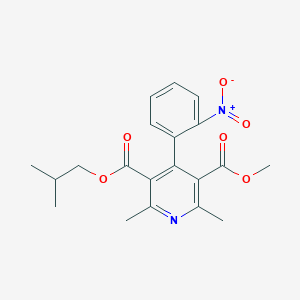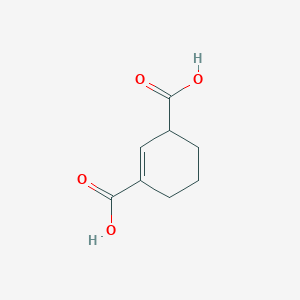
Cyclohexene-1,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohex-1-ene-1,3-dicarboxylic acid is an organic compound with the molecular formula C8H10O4. It is a derivative of cyclohexene, featuring two carboxylic acid groups attached to the first and third carbon atoms of the cyclohexene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohex-1-ene-1,3-dicarboxylic acid can be synthesized through several methods. One common approach is the Diels-Alder reaction, where 1,3-butadiene reacts with maleic anhydride to form cyclohexene-cis-1,2-dicarboxylic anhydride, which can then be hydrolyzed to produce cyclohex-1-ene-1,3-dicarboxylic acid . The reaction typically involves heating the reactants in a solvent such as xylene under reflux conditions.
Industrial Production Methods
Industrial production of cyclohex-1-ene-1,3-dicarboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization and distillation are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohex-1-ene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexane-1,3-dicarboxylic acid.
Reduction: Reduction reactions can convert the double bond in the cyclohexene ring to a single bond, forming cyclohexane derivatives.
Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents such as alcohols, amines, and acid chlorides are used under acidic or basic conditions to form various derivatives.
Major Products Formed
Oxidation: Cyclohexane-1,3-dicarboxylic acid.
Reduction: Cyclohexane-1,3-dicarboxylic acid derivatives.
Substitution: Esters, amides, and other functionalized cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohex-1-ene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and metal-organic frameworks.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of cyclohex-1-ene-1,3-dicarboxylic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules. These interactions can influence the compound’s reactivity and its role in biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohex-1-ene-1,2-dicarboxylic acid: Similar structure but with carboxylic acid groups on the first and second carbon atoms.
Cyclohexane-1,3-dicarboxylic acid: Lacks the double bond in the cyclohexene ring.
Cyclohex-1-ene-1-carboxylic acid: Contains only one carboxylic acid group.
Uniqueness
Cyclohex-1-ene-1,3-dicarboxylic acid is unique due to the positioning of its carboxylic acid groups and the presence of a double bond in the cyclohexene ring. This structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .
Eigenschaften
CAS-Nummer |
109940-58-1 |
|---|---|
Molekularformel |
C8H10O4 |
Molekulargewicht |
170.16 g/mol |
IUPAC-Name |
cyclohexene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C8H10O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h4-5H,1-3H2,(H,9,10)(H,11,12) |
InChI-Schlüssel |
FCTPXMGHGVCNMD-UHFFFAOYSA-N |
SMILES |
C1CC(C=C(C1)C(=O)O)C(=O)O |
Kanonische SMILES |
C1CC(C=C(C1)C(=O)O)C(=O)O |
Synonyme |
1-Cyclohexene-1,3-dicarboxylic acid (6CI,9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


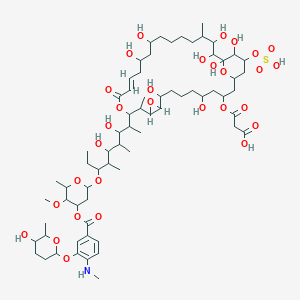
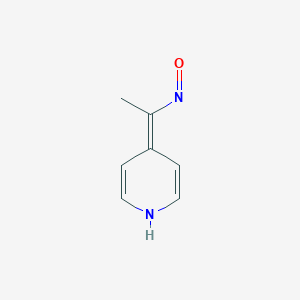
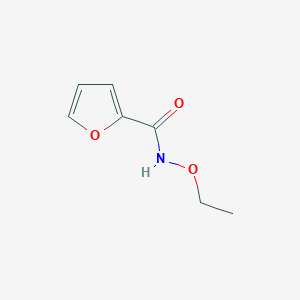
![5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B26766.png)
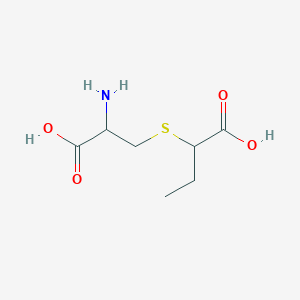
![1-chloro-3-[4-(ethoxymethyl)phenyl]benzene](/img/structure/B26771.png)
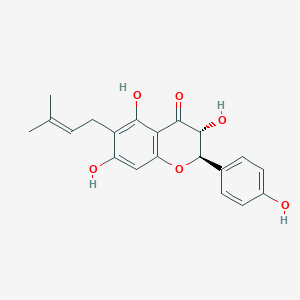
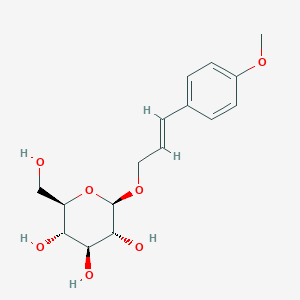
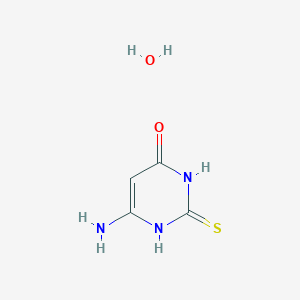
![Bis[4-(2-prop-1-enylphenoxy)phenyl]methanone](/img/structure/B26781.png)
